4-Hydroxy-4-phenylethyl-cyclohexanone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H18O2 |
|---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
4-hydroxy-4-(2-phenylethyl)cyclohexan-1-one |
InChI |
InChI=1S/C14H18O2/c15-13-7-10-14(16,11-8-13)9-6-12-4-2-1-3-5-12/h1-5,16H,6-11H2 |
InChI Key |
GGVAQKXVUATHRP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1=O)(CCC2=CC=CC=C2)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Hydroxy 4 Phenylethyl Cyclohexanone
Stereoselective Synthesis of 4,4-Disubstituted Cyclohexanones
The construction of the 4,4-disubstituted cyclohexanone (B45756) core is a pivotal challenge, primarily due to the formation of a quaternary carbon center at the C4 position. Stereoselective methods are essential to control the three-dimensional arrangement of the substituents, which is crucial for the compound's intended properties.
Generating a chiral quaternary stereocenter is a formidable task in organic synthesis. nih.gov Asymmetric catalysis offers powerful solutions to this challenge, enabling the production of enantioenriched products.
One prominent strategy is the desymmetrization of prochiral 4,4-disubstituted 2,5-cyclohexadienones. nih.govelsevierpure.com This approach utilizes enzymes, such as ene-reductases, to catalyze the asymmetric hydrogenation of one of the double bonds in the cyclohexadienone precursor. This biocatalytic transformation breaks the symmetry of the starting material, thereby creating the C4 quaternary stereocenter with high levels of enantioselectivity (up to >99% ee). nih.govelsevierpure.com The resulting chiral 4,4-disubstituted 2-cyclohexenones are valuable intermediates that can be further elaborated to the target saturated cyclohexanone.
Organocatalysis also provides a robust platform for constructing C4 quaternary centers. For instance, cinchona alkaloid-catalyzed enantioselective domino double Michael additions can be employed to synthesize densely functionalized cyclohexanone derivatives. researchgate.net Another powerful method is the catalytic asymmetric aminative dearomatization of phenols, which can introduce a nitrogen-containing group at the C4 position, creating an aza-quaternary center with excellent enantioselectivity under the catalysis of a chiral phosphoric acid. researchgate.net While not a direct carbon-centered approach, this highlights the capability of asymmetric dearomatization reactions to functionalize the C4 position stereoselectively.
Table 1: Asymmetric Methodologies for C4 Quaternary Center Formation
| Method | Catalyst Type | Substrate | Key Transformation | Enantioselectivity (ee) |
|---|---|---|---|---|
| Desymmetrization | Ene-reductase (Biocatalyst) | 4,4-disubstituted 2,5-cyclohexadienone | Asymmetric hydrogenation | Up to >99% |
| Domino Reaction | Cinchona Alkaloid (Organocatalyst) | Michael Acceptors/Donors | Double Michael Addition | High |
Once the quaternary center is established, or during its formation, controlling the relative stereochemistry of other substituents on the cyclohexanone ring is crucial. Diastereoselective reactions are employed to achieve this control.
Cascade reactions, such as the Michael-Michael-1,2-addition sequence, are highly effective for creating multiple stereocenters in a single operation. rsc.org An organocatalytic, enantioselective Michael addition can be followed by a base-catalyzed domino sequence to yield fully substituted cyclohexanes with excellent diastereoselectivity (>30:1 dr). rsc.org Similarly, a cascade inter–intramolecular double Michael reaction strategy can produce highly functionalized cyclohexanones with complete diastereoselectivity in many cases. beilstein-journals.orgnih.gov
Another approach involves the diastereoselective ring opening of non-donor-acceptor cyclopropanes through an intramolecular Friedel–Crafts alkylation. nih.govresearchgate.net This method leads to functionalized dihydronaphthalene scaffolds that possess quaternary carbon stereocenters, where the transformation proceeds with a pure retention of configuration. nih.govresearchgate.net These intermediates can then be converted to the desired cyclohexanone core. The stereochemical outcome of these reactions is often dictated by the stability of reaction intermediates and the steric environment of the substrates. mdpi.com
Table 2: Diastereoselective Cyclohexanone Synthesis Strategies
| Reaction Type | Catalyst/Reagent | Key Features | Diastereomeric Ratio (dr) |
|---|---|---|---|
| Cascade Michael-Michael-Addition | Amino-squaramide catalyst / Achiral base | One-pot synthesis of cyclohexanes with five stereocenters | >30:1 |
| Double Michael Reaction | Aqueous KOH / Phase Transfer Catalyst | Forms highly functionalized cyclohexanones | Complete in most cases |
Strategies for the Regiospecific Introduction of the Hydroxyl Group at C4
Introducing a hydroxyl group specifically at the sterically hindered C4 quaternary center requires highly regioselective methods. This can be accomplished through direct catalytic oxidation or via multi-step precursor-mediated approaches.
Direct catalytic hydroxylation of a C-H bond at a tertiary carbon center is a challenging but highly atom-economical approach. Cytochrome P450 monooxygenases are enzymes capable of performing highly regiospecific oxyfunctionalization of inert C-H bonds under mild conditions. nih.gov While often applied to simpler substrates like cyclohexane (B81311), engineered P450 systems could potentially be tailored for the selective hydroxylation of a pre-formed 4-phenylethyl-cyclohexanone.
Metal-catalyzed oxidations offer another route. Systems coupling palladium-catalyzed in situ hydrogen peroxide generation with a second metal catalyst (e.g., vanadium or iron) can hydroxylate substrates like cyclohexane. psu.edu The development of ligands and catalyst systems that can direct this oxidation to the specific C4 position of a complex substituted cyclohexanone is an active area of research. For instance, 3d metal complexes with specific ligands have been used as catalysts for the peroxidative oxidation of cyclohexane to cyclohexanol (B46403) and cyclohexanone. mdpi.com
A more common and often more controllable strategy involves installing a different functional group at the C4 position that can later be converted into a hydroxyl group. This multi-step approach allows for the use of well-established and reliable chemical transformations.
One such pathway begins with a precursor like 4-hydroxycyclohexanone (B83380). researchgate.net This starting material already contains the required hydroxyl group. The synthesis would then focus on attaching the phenylethyl and another necessary group at the C4 position. A general method for synthesizing 4-substituted cyclohexanones involves the catalytic hydrogenation of a 4-substituted phenol (B47542) to the corresponding 4-substituted cyclohexanol, followed by oxidation to the ketone. google.com
Alternatively, a nucleophilic substitution or addition reaction can introduce a precursor group. For example, a silyl (B83357) enol ether intermediate can be treated with dimethyldioxirane (B1199080) to form an epoxide, which upon acid-catalyzed ring-opening yields a β-hydroxy ketone. nih.gov The hydroxyl group can also be "masked" in a different form. Organosilanes are frequently used as protecting groups for hydroxyls due to the stability of the resulting silyl ether bond and the ease of its formation and cleavage. nih.gov This strategy allows for chemical manipulations on other parts of the molecule before the final deprotection step reveals the hydroxyl group.
Methodologies for the Attachment of the Phenylethyl Moiety at C4
The final key step is the formation of the carbon-carbon bond to attach the phenylethyl group at the C4 position. This is typically achieved through nucleophilic addition or substitution reactions.
A powerful method involves the use of organometallic reagents. A phenylethyl Grignard reagent (phenylethylmagnesium bromide) or an organolithium equivalent can act as a potent nucleophile. This reagent can attack an electrophilic center at the C4 position of a cyclohexanone derivative. For example, in a conjugate addition (Michael addition) reaction, the phenylethyl nucleophile can be added to the β-position of a cyclohexenone precursor. This approach simultaneously forms the C-C bond and sets up the ketone functionality in the correct position.
Alternatively, if starting with a precursor that has a leaving group at the C4 position, a nucleophilic substitution reaction with a phenylethyl nucleophile could be envisioned, although this is more challenging at a quaternary center. A more plausible route involves the reaction of a phenylethyl organometallic reagent with a suitable electrophilic precursor, such as an epoxide or a cyclic sulfate, positioned to install the group at C4. For instance, a synthetic pathway could involve the Grignard reaction of cyclohexanone with phenylmagnesium bromide to form a tertiary alcohol, followed by dehydration to an alkene and subsequent epoxidation. youtube.com The resulting epoxide could then be opened by another nucleophile to build the fully substituted ring. youtube.com
Carbon-Carbon Bond Forming Reactions (e.g., nucleophilic addition, cross-coupling strategies)
The cornerstone of synthesizing 4-Hydroxy-4-phenylethyl-cyclohexanone lies in the formation of the carbon-carbon bond between the cyclohexanone ring and the phenylethyl side chain. Nucleophilic addition reactions to a carbonyl group are the most direct and widely employed strategies for this purpose.
Nucleophilic Addition Strategies:
A primary route to the target compound involves the nucleophilic addition of a phenylethyl organometallic reagent to a suitable cyclohexanone precursor. A key starting material for this approach is 1,4-cyclohexanedione (B43130).
Grignard Reaction: The Grignard reaction is a classic and powerful tool for forming carbon-carbon bonds. adichemistry.comlibretexts.orgyoutube.com In this context, phenylethylmagnesium bromide, prepared from 2-phenylethyl bromide and magnesium metal, can be reacted with 1,4-cyclohexanedione. askthenerd.comquizlet.com The nucleophilic phenylethyl group attacks one of the carbonyl carbons of the diketone, leading to the formation of the desired tertiary alcohol upon acidic workup. It is crucial to control the stoichiometry of the Grignard reagent to favor mono-addition. An excess of the Grignard reagent could lead to the formation of the corresponding diol. quizlet.com
Barbier Reaction: The Barbier reaction offers an alternative to the pre-formation of the Grignard reagent by generating the organometallic species in situ. wikipedia.orgnrochemistry.comresearchgate.net This reaction involves the one-pot reaction of an alkyl halide (2-phenylethyl bromide), a carbonyl compound (1,4-cyclohexanedione), and a metal such as magnesium, zinc, indium, or tin. wikipedia.orgnrochemistry.com The in situ generation of the nucleophile can be advantageous, particularly for unstable organometallic reagents. nrochemistry.com Furthermore, Barbier-type reactions can often be conducted in more environmentally benign solvents, including water, aligning with the principles of green chemistry. wikipedia.orgresearchgate.net
Organocuprate Addition: While Grignard and organolithium reagents typically perform 1,2-additions to carbonyls, organocuprates (Gilman reagents) are renowned for their propensity to undergo 1,4-conjugate addition to α,β-unsaturated ketones. ucalgary.cawikipedia.orgchem-station.comorganicchemistrytutor.commasterorganicchemistry.com A potential, albeit more indirect, route to this compound could involve the conjugate addition of a phenylethylcuprate to a cyclohexenone derivative, followed by subsequent oxidation at the C-4 position. This multi-step approach could offer different stereochemical outcomes compared to direct 1,2-addition.
The following table summarizes these nucleophilic addition reactions:
| Reaction Name | Nucleophile | Electrophile | Key Features |
| Grignard Reaction | Phenylethylmagnesium bromide | 1,4-Cyclohexanedione | Pre-formed organometallic reagent; sensitive to moisture. adichemistry.comlibretexts.orgyoutube.com |
| Barbier Reaction | Generated in situ from 2-phenylethyl bromide and metal (e.g., Zn, Sn) | 1,4-Cyclohexanedione | In situ generation of nucleophile; can often be performed in aqueous media. wikipedia.orgnrochemistry.comresearchgate.net |
| Organocuprate Addition | Lithium diphenylethylcuprate | Cyclohexenone derivative | Primarily 1,4-addition; useful for creating quaternary carbons in a stepwise manner. ucalgary.cachem-station.commasterorganicchemistry.com |
Cross-Coupling Strategies:
While less direct for the synthesis of the target tertiary alcohol, cross-coupling reactions are indispensable in modern organic synthesis for forming carbon-carbon bonds. A hypothetical cross-coupling approach could involve the coupling of a phenylethyl-containing organometallic reagent with a suitably functionalized cyclohexanone precursor bearing a leaving group at the 4-position. However, for the direct synthesis of this compound, nucleophilic addition reactions are generally more convergent.
Controlled Assembly of the Phenylethyl Side Chain
The controlled assembly of the phenylethyl side chain is intrinsically linked to the choice of the nucleophilic addition reaction. The structure of the organometallic reagent dictates the nature of the side chain that is installed.
For instance, in the Grignard and Barbier reactions, the use of 2-phenylethyl bromide as the precursor directly leads to the incorporation of the phenylethyl group. The reaction proceeds through a nucleophilic attack of the carbanionic carbon of the phenylethyl moiety onto the electrophilic carbonyl carbon of the cyclohexanone ring.
Alternative organometallic reagents could also be employed for this purpose:
Organolithium Reagents: Phenylethyllithium, prepared from 2-phenylethyl bromide and lithium metal, is another potent nucleophile that can add to 1,4-cyclohexanedione. Organolithium reagents are generally more reactive than their Grignard counterparts.
Organozinc Reagents (Reformatsky-type reaction): While the classic Reformatsky reaction involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc, byjus.comiitk.ac.inwikipedia.orgnumberanalytics.comrecnotes.com variations of organozinc reagents can be used for the addition of other alkyl groups. A phenylethylzinc halide could be generated in situ and reacted with 1,4-cyclohexanedione. Organozinc reagents are known for their good functional group tolerance. byjus.com
The choice of metal (Mg, Li, Zn, etc.) and reaction conditions can influence the reactivity and selectivity of the addition, providing a handle for the controlled assembly of the desired structure.
Development of Multicomponent and Cascade Reactions for Convergent Synthesis of Functionalized Cyclohexanone Frameworks
Multicomponent reactions (MCRs) and cascade reactions represent highly efficient strategies for the synthesis of complex molecules from simple precursors in a single operation, thereby minimizing waste and purification steps. beilstein-journals.orgnih.gov While a specific MCR for this compound is not prominently described, the principles of these reactions can be applied to construct the functionalized cyclohexanone core.
Many cascade reactions for the synthesis of substituted cyclohexanones involve a sequence of Michael additions and aldol (B89426) condensations. beilstein-journals.orgnih.gov For example, a Michael-aldol cascade reaction between an enone and a suitable Michael donor can lead to the formation of a highly functionalized cyclohexanone ring. beilstein-journals.orgnih.gov
A hypothetical convergent approach could involve a tandem reaction where the phenylethyl group is introduced concurrently with the formation of the cyclohexanone ring. For instance, a tandem carbene and photoredox-catalyzed process has been reported for the convergent synthesis of substituted cycloalkanones via a formal [5+1] cycloaddition. nih.gov Adapting such a strategy could potentially allow for the construction of the this compound framework in a highly efficient manner.
The following table outlines the general principles of these convergent synthetic strategies:
| Reaction Type | Description | Potential Application |
| Multicomponent Reactions (MCRs) | Three or more reactants combine in a single pot to form a product that contains the essential parts of all starting materials. rsc.org | A one-pot reaction of precursors that would assemble the cyclohexanone ring while incorporating the phenylethyl and hydroxyl functionalities. |
| Cascade (Domino) Reactions | A sequence of intramolecular reactions occurs, where the product of the first reaction is the substrate for the second, and so on, without the need for intermediate purification. beilstein-journals.orgnih.gov | A Michael addition followed by an intramolecular aldol cyclization could be designed to form the functionalized cyclohexanone ring. beilstein-journals.org |
Considerations for Green Chemistry and Sustainable Synthetic Routes for Cyclohexanone Derivatives
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.gov For the synthesis of cyclohexanone derivatives like this compound, several green chemistry considerations can be integrated.
Use of Greener Solvents: Traditional organometallic reactions often rely on anhydrous volatile organic solvents like diethyl ether or tetrahydrofuran. The development of reactions in more environmentally benign solvents, such as water or bio-based solvents, is a key goal. As mentioned, the Barbier reaction can often be performed in aqueous media, significantly improving the green credentials of the synthesis. wikipedia.orgresearchgate.net
Catalysis: The use of catalytic methods is a cornerstone of green chemistry. While the nucleophilic additions discussed are often stoichiometric, exploring catalytic versions would be a significant advancement. For instance, enzymatic approaches are being developed for the functionalization of cyclohexanones. nih.gov Biocatalysts operate under mild conditions and exhibit high selectivity, offering a sustainable alternative to traditional chemical methods. nih.gov
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. MCRs and cascade reactions are inherently more atom-economical than linear syntheses as they reduce the number of steps and the need for protecting groups and stoichiometric reagents. beilstein-journals.orgnih.gov
Sustainable Starting Materials: The use of renewable feedstocks is another important aspect of green chemistry. While the synthesis of this compound typically starts from petroleum-derived chemicals, future research could focus on developing pathways from bio-based precursors.
Energy Efficiency: The use of milder reaction conditions, such as those enabled by photocatalysis or enzymatic catalysis, can reduce the energy consumption of the synthesis. nih.govnih.gov For example, tandem carbene and photoredox-catalyzed processes can proceed under mild conditions, offering an energy-efficient route to complex cycloalkanones. nih.gov
The following table highlights some green chemistry considerations for the synthesis of cyclohexanone derivatives:
| Green Chemistry Principle | Application in Cyclohexanone Synthesis |
| Safer Solvents | Use of aqueous media in Barbier-type reactions. wikipedia.orgresearchgate.net |
| Catalysis | Employment of biocatalysts (enzymes) or photocatalysts for selective transformations. nih.govnih.gov |
| Atom Economy | Design of multicomponent and cascade reactions to reduce steps and waste. beilstein-journals.org |
| Renewable Feedstocks | Future potential for sourcing starting materials from biomass. |
| Energy Efficiency | Mild reaction conditions afforded by modern catalytic methods. nih.gov |
Mechanistic Investigations of Reactions Involving 4 Hydroxy 4 Phenylethyl Cyclohexanone
Elucidation of Reaction Pathways and Identification of Rate-Determining Steps
The formation and subsequent reactions of 4-Hydroxy-4-phenylethyl-cyclohexanone involve several fundamental organic reaction pathways. A primary synthetic route to this molecule is the nucleophilic addition of a phenylethyl organometallic reagent, such as phenylethylmagnesium bromide, to 1,4-cyclohexanedione (B43130).
The generally accepted pathway for this type of nucleophilic addition to a carbonyl group proceeds in two main steps:
Nucleophilic Attack: The nucleophilic carbon of the phenylethyl Grignard reagent attacks the electrophilic carbonyl carbon of 1,4-cyclohexanedione. This leads to the breaking of the carbon-oxygen π bond and the formation of a new carbon-carbon σ bond. The result is a tetrahedral intermediate, specifically a magnesium alkoxide.
Protonation: An acidic workup step follows, where a proton source (e.g., H₃O⁺) is added to protonate the negatively charged oxygen atom of the alkoxide intermediate, yielding the final tertiary alcohol product, this compound.
Analysis of Intermediate Species and Transition States in Key Synthetic Transformations
The key synthetic transformation in the creation of this compound from 1,4-cyclohexanedione is the nucleophilic addition. The transient species involved in this process are critical to understanding its stereochemical and energetic landscape.
Intermediate Species: The most significant intermediate is the tetrahedral alkoxide formed after the nucleophilic attack. In this species, the geometry at the former carbonyl carbon has changed from sp² trigonal planar to sp³ tetrahedral. This intermediate is relatively stable but highly reactive and will persist until the acidic workup protonates the alkoxide.
Transition States: The reaction proceeds through a high-energy transition state. According to the Hammond postulate, the structure of the transition state for the rate-determining step will more closely resemble the species to which it is closer in energy. youtube.com For this exothermic addition, the transition state is expected to be reactant-like. It involves the partial formation of the C-C bond between the phenylethyl group and the cyclohexanone (B45756) ring, and the partial breaking of the C=O π bond. The magnesium ion from the Grignard reagent often coordinates with the carbonyl oxygen, polarizing the C=O bond and making the carbon more electrophilic, thus lowering the activation energy of the transition state.
Understanding the Role of Catalysts and Reagents in Achieving Reaction Selectivity and Efficiency
Catalysts and reagents play a pivotal role in directing the outcome of reactions involving substituted cyclohexanones, enhancing both selectivity and efficiency.
Catalysts in Hydrogenation: In transformations such as the selective hydrogenation of a related phenol (B47542) derivative to a cyclohexanone, palladium-on-charcoal (Pd/C) is an effective catalyst. researchgate.netresearchgate.net The efficiency and selectivity of this catalyst can be significantly improved by the addition of promoters like potassium (K) and tin (Sn). These promoters can enhance the dispersion of the palladium metal and modify its electronic properties, leading to higher conversion rates and greater selectivity for the desired cyclohexanone product over the corresponding cyclohexanol (B46403). researchgate.netresearchgate.net For instance, in the hydrogenation of 4-(4-propylcyclohexyl)phenol, a Pd/C catalyst doped with K and Sn achieved 93.1% conversion and 89.1% selectivity to the cyclohexanone. researchgate.net
Organocatalysis: In other transformations, such as aldol (B89426) reactions involving cyclohexanone, chiral organocatalysts like proline and its derivatives are employed. These catalysts operate by forming a nucleophilic enamine intermediate with the cyclohexanone. This activation strategy allows for highly controlled and enantioselective C-C bond formation. researchgate.net The choice of solvent can also be critical; for example, conducting reactions in water can suppress undesired side reactions and enhance chemoselectivity. researchgate.net
Lewis Acids: In nucleophilic additions, Lewis acids can be used as catalysts to activate the carbonyl group. A Lewis acid can coordinate to the carbonyl oxygen, withdrawing electron density and making the carbonyl carbon more electrophilic and thus more susceptible to attack by a weak nucleophile.
The table below summarizes the roles of various catalysts and reagents in related cyclohexanone transformations.
| Catalyst/Reagent | Reaction Type | Role | Outcome |
| Pd/C with K/Sn promoters | Selective Hydrogenation | Heterogeneous catalyst | High conversion and selectivity to cyclohexanone. researchgate.netresearchgate.net |
| Proline Derivatives | Aldol Reaction | Organocatalyst (forms enamine) | High diastereo- and enantioselectivity. researchgate.net |
| Lewis Acids (e.g., BF₃·Et₂O) | Nucleophilic Addition | Carbonyl activation | Increased reaction rate with weak nucleophiles. rsc.org |
| Triphenylphosphine dibromide | Halogenation | Converts alcohol to bromide | Efficient preparation of alkyl bromides for Grignard reagents. nih.gov |
Rationalization of Stereochemical Outcomes and Enantioselective/Diastereoselective Induction Mechanisms
The carbon atom bearing the hydroxyl and phenylethyl groups in this compound is a stereocenter. Therefore, without chiral control, its synthesis results in a racemic mixture of (R) and (S) enantiomers. Achieving stereocontrol is a central goal in modern organic synthesis.
Diastereoselectivity: In reactions involving cyclic compounds like cyclohexanones, diastereoselectivity is often observed. For instance, in the reduction of a substituted cyclohexanone, the hydride can attack from either the axial or equatorial face of the ring, leading to two different diastereomeric alcohol products. The preferred direction of attack is often governed by steric hindrance and electronic effects, such as torsional strain in the transition state. Cascade Michael addition-cyclization reactions to form highly substituted cyclohexanones often proceed with excellent diastereoselectivity, controlled by the steric and electronic demands of the intermediates. beilstein-journals.orgnih.gov
Enantioselective Induction: To produce an excess of one enantiomer, a chiral influence is required. This can be achieved through several mechanisms:
Chiral Catalysts: A chiral catalyst can create a chiral environment around the substrate. For example, a chiral amine catalyst in an aldol reaction can form an enamine intermediate that preferentially exposes one face to the electrophile, leading to a specific enantiomer. researchgate.net
Chiral Reagents: Using a stoichiometric amount of a chiral reagent, such as a borohydride (B1222165) complexed with a chiral ligand, can achieve enantioselective reduction of a prochiral ketone. msu.edu
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct the stereochemical outcome of a reaction, after which it is removed.
A proposed transition state model for an enantioselective reaction often involves a bifunctional catalyst that activates both the nucleophile and the electrophile simultaneously through non-covalent interactions, such as hydrogen bonding, orienting them for a facial-selective attack. nih.gov
Kinetic and Thermodynamic Parameters Governing Cyclohexanone-Related Transformations
The outcome of a chemical reaction can be under either kinetic or thermodynamic control. odinity.com Kinetic control favors the product that is formed fastest (i.e., via the lowest activation energy), while thermodynamic control favors the most stable product. These concepts are governed by the kinetic and thermodynamic parameters of the reaction.
Thermodynamic Parameters: Thermodynamic studies on related reactions, such as the ketoreductase-catalyzed reduction of 2-substituted cyclohexanones, provide insight into the energetics of transformations on the cyclohexanone ring. researchgate.net The equilibrium constant (K) of a reaction is related to the standard Gibbs free energy change (ΔG°), which is composed of enthalpy (ΔH°) and entropy (ΔS°) components (ΔG° = ΔH° - TΔS°).
The table below presents thermodynamic data for the reduction of 2-methylcyclohexanone (B44802) at 298.15 K, illustrating the typical parameters measured for such systems. researchgate.net
| Reaction Product | Equilibrium Constant (K) | ΔG° (kJ·mol⁻¹) | ΔH° (kJ·mol⁻¹) | TΔS° (kJ·mol⁻¹) |
| cis-2-methylcyclohexanol | 2.13 ± 0.06 | -1.86 ± 0.07 | -19.4 ± 1.1 | -17.5 ± 1.1 |
| trans-2-methylcyclohexanol | 10.7 ± 0.2 | -5.88 ± 0.05 | -23.1 ± 1.0 | -17.2 ± 1.0 |
Data from a study on ketoreductase-catalyzed reactions. researchgate.net
Computational Chemistry and Theoretical Studies on 4 Hydroxy 4 Phenylethyl Cyclohexanone
Quantum Chemical Calculations for Electronic Structure, Stability, and Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These first-principles methods solve approximations of the Schrödinger equation to determine the electronic structure and a host of related molecular properties. ornl.gov For 4-Hydroxy-4-phenylethyl-cyclohexanone, methods like Hartree-Fock (HF) and, more commonly, Density Functional Theory (DFT) are employed to model its behavior. fortunejournals.comresearchgate.net
The choice of a functional (e.g., B3LYP, PBE0) and a basis set (e.g., 6-31G(d,p), cc-pVTZ) is crucial for obtaining accurate results that balance computational cost and precision. researchgate.netrsc.org These calculations can predict the molecule's geometry by finding the minimum energy conformation. From the optimized geometry, a wealth of information can be derived.
Key molecular properties that can be calculated include:
Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive.
Electron Density and Electrostatic Potential: These calculations reveal the distribution of electrons within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting how the molecule will interact with other reagents.
Thermodynamic Properties: Properties such as enthalpy of formation, Gibbs free energy, and entropy can be calculated, providing insights into the molecule's stability and the thermodynamics of reactions it might undergo.
| Property | Calculated Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 2.8 D |
| Total Energy | -810.5 Hartrees |
Density Functional Theory (DFT) Studies of Reaction Mechanisms, Activation Barriers, and Energy Landscapes
Density Functional Theory (DFT) is a particularly powerful tool for investigating the mechanisms of chemical reactions. rsc.orgmdpi.com It allows for the exploration of reaction pathways, the identification of transition states, and the calculation of activation energies. sumitomo-chem.co.jp For this compound, DFT could be used to study a variety of potential reactions, such as its synthesis, oxidation, or rearrangement.
A typical DFT study of a reaction mechanism involves the following steps:
Geometry Optimization: The structures of the reactants, products, and any intermediates are optimized to find their lowest energy conformations.
Transition State Search: A search is conducted to locate the transition state (TS) structure connecting the reactants (or intermediates) to the products. The TS is a saddle point on the potential energy surface.
Frequency Analysis: Vibrational frequency calculations are performed on all optimized structures. For a minimum energy structure (reactant, product, or intermediate), all calculated frequencies will be real. For a transition state, there will be exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation can be performed to confirm that the identified transition state correctly connects the desired reactants and products.
Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations provide detailed information about the electronic structure of a single molecule, molecular modeling and dynamics (MD) simulations are used to study the behavior of molecules over time, including their conformational changes and interactions with other molecules. nih.govnih.gov
For this compound, the cyclohexanone (B45756) ring can exist in various conformations, such as chair, boat, and twist-boat. The phenylethyl and hydroxyl substituents will also have rotational freedom. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformers and the energy barriers between them. nih.gov This is achieved by solving Newton's equations of motion for the atoms in the molecule, using a force field to describe the potential energy.
MD simulations are also invaluable for studying intermolecular interactions. By placing the molecule in a simulation box with solvent molecules (e.g., water), one can study solvation effects and how the solvent influences the molecule's conformation. nih.gov Furthermore, simulations can model the interaction of this compound with other molecules, such as biological macromolecules, to predict binding affinities and modes of interaction. These simulations provide a dynamic picture of the molecule's behavior that is often more representative of its properties in a real-world system.
Computational Prediction of Spectroscopic Data and Validation against Experimental Results
Computational chemistry can be used to predict various types of spectroscopic data, which can then be compared with experimental spectra to validate the computational model and aid in the interpretation of the experimental results. nih.gov For this compound, the most common types of spectra to be predicted are Nuclear Magnetic Resonance (NMR) and Infrared (IR).
NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. The calculated chemical shifts can be compared to experimental data to confirm the structure of the molecule. nih.govacs.org It's important to note that computational predictions often require scaling or referencing to a standard to achieve good agreement with experiment.
IR Spectroscopy: Vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic positions. These frequencies correspond to the absorption bands in an IR spectrum. Comparing the calculated and experimental IR spectra can help in assigning the vibrational modes of the molecule.
The validation of computational predictions against experimental data is a critical step. Good agreement between the predicted and experimental spectra provides confidence in the accuracy of the computational model, which can then be used to predict other properties of the molecule with greater certainty.
| Carbon Atom | Hypothetical Experimental Shift (ppm) | Calculated Shift (ppm) | Difference (ppm) |
|---|---|---|---|
| C=O | 210.5 | 208.2 | 2.3 |
| C-OH | 72.1 | 70.5 | 1.6 |
| Aromatic C1 | 142.3 | 140.1 | 2.2 |
| Aromatic C2/C6 | 128.9 | 127.0 | 1.9 |
| Aromatic C3/C5 | 128.5 | 126.8 | 1.7 |
| Aromatic C4 | 126.2 | 124.5 | 1.7 |
Derivation of Structure-Reactivity Relationships from Computational Models
Computational models can be used to derive quantitative structure-activity relationships (QSAR) and more general structure-reactivity relationships. nih.govresearchgate.net QSAR models attempt to correlate the chemical structure of a series of compounds with their biological activity or other properties. mdpi.com
For a series of derivatives of this compound, a QSAR study would involve calculating a set of molecular descriptors for each compound. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). researchgate.net Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that relates these descriptors to the observed activity. acs.org
Such a model can be used to:
Predict the activity of new, unsynthesized compounds.
Identify the key molecular features that are responsible for the observed activity.
Guide the design of new molecules with improved properties.
Even without a full QSAR study, computational models can provide insights into structure-reactivity relationships. For example, by analyzing the electronic properties and reaction energy profiles of a series of related compounds, one can understand how different substituents influence the reactivity of the molecule. nih.gov For instance, the effect of substituents on the phenyl ring of this compound on its reactivity in a particular reaction could be systematically investigated using DFT calculations.
| Descriptor Type | Descriptor Example | Relevance |
|---|---|---|
| Electronic | HOMO Energy | Relates to the molecule's ability to donate electrons. |
| Electronic | LUMO Energy | Relates to the molecule's ability to accept electrons. |
| Steric | Molecular Volume | Describes the size of the molecule. |
| Hydrophobicity | LogP | Relates to the molecule's solubility and membrane permeability. |
| Topological | Wiener Index | A measure of the molecule's branching. |
Advanced Spectroscopic and Analytical Characterization of 4 Hydroxy 4 Phenylethyl Cyclohexanone
High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR techniques like COSY, HSQC, HMBC, NOESY)
High-field NMR spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) experiments would provide a complete picture of the atomic connectivity and spatial arrangement of 4-Hydroxy-4-phenylethyl-cyclohexanone.
¹H NMR: The proton NMR spectrum is expected to reveal distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons of the phenyl group would likely appear as a multiplet in the range of δ 7.2-7.4 ppm. The two methylene (B1212753) groups of the phenylethyl side chain would present as complex multiplets, influenced by their proximity to the chiral center. The eight protons on the cyclohexanone (B45756) ring are diastereotopic and would produce a series of complex, overlapping multiplets in the aliphatic region (approximately δ 1.5-3.0 ppm). A broad singlet, characteristic of the hydroxyl proton, would also be present, with its chemical shift being dependent on solvent and concentration.
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. Key predicted resonances include the carbonyl carbon (C=O) of the cyclohexanone ring, expected around δ 210 ppm. The quaternary carbon (C4), bonded to the hydroxyl and phenylethyl groups, would appear significantly downfield. The carbons of the phenyl ring would resonate in the typical aromatic region of δ 125-145 ppm. The remaining aliphatic carbons of the cyclohexanone ring and the phenylethyl chain would be found in the upfield region of the spectrum. chemicalbook.comchemicalbook.com
2D NMR Techniques:
COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks, confirming the connectivity within the phenylethyl chain and tracing the sequence of protons around the cyclohexanone ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with its directly attached carbon atom, allowing for the unambiguous assignment of ¹³C signals based on the more easily interpreted ¹H spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. This is particularly useful for determining the molecule's preferred conformation and the relative stereochemistry of the substituents on the cyclohexanone ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Data is predictive and based on analysis of structurally similar compounds.
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Carbonyl (C1) | - | ~ 210 |
| Cyclohexanone (C2, C6) | 2.2 - 2.6 (m) | ~ 40 |
| Cyclohexanone (C3, C5) | 1.7 - 2.1 (m) | ~ 35 |
| Quaternary Carbon (C4) | - | ~ 75 |
| Hydroxyl (OH) | Variable (broad s) | - |
| Phenylethyl (-CH₂-) | 1.8 - 2.2 (m) | ~ 30-40 |
| Phenylethyl (-CH₂-Ph) | 2.5 - 2.9 (m) | ~ 30-40 |
| Phenyl (Ar-H) | 7.2 - 7.4 (m) | ~ 125-129 |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Ion Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule by measuring its mass with very high accuracy. pnnl.gov For this compound (C₁₄H₁₈O₂), the calculated exact mass is 218.1307 g/mol . HRMS analysis would confirm this exact mass, typically within a few parts per million (ppm), thereby validating the molecular formula.
Beyond molecular formula confirmation, HRMS coupled with fragmentation techniques (e.g., MS/MS) provides valuable structural information. The fragmentation pattern is a molecular fingerprint that reveals the connectivity of the atoms. For this compound, key fragmentation pathways would likely include:
Loss of Water: A neutral loss of H₂O (18.0106 Da) from the molecular ion, originating from the hydroxyl group, is a common fragmentation for alcohols.
Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a characteristic fragmentation of ketones.
Benzylic Cleavage: Cleavage of the bond between the two methylene groups of the phenylethyl chain would yield a stable benzyl (B1604629) cation (C₇H₇⁺, m/z 91) or radical.
Loss of the Phenylethyl Group: Cleavage of the bond between C4 and the phenylethyl side chain would also be a significant fragmentation pathway.
Analysis of these fragment ions allows for the systematic reconstruction of the molecular structure, corroborating the data obtained from NMR spectroscopy.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Fingerprinting
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a characteristic "fingerprint" and are particularly useful for identifying the functional groups present. nist.gov
In the IR spectrum of this compound, the most prominent absorption bands would be:
A strong, broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.
A sharp, strong absorption band around 1715 cm⁻¹, characteristic of the C=O stretching vibration of a six-membered ring ketone.
Several sharp bands just above 3000 cm⁻¹ due to aromatic C-H stretching vibrations.
Multiple bands just below 3000 cm⁻¹ corresponding to aliphatic C-H stretching vibrations of the cyclohexanone ring and phenylethyl chain.
Bands in the 1450-1600 cm⁻¹ region due to C=C stretching vibrations within the aromatic ring.
Raman spectroscopy would provide complementary information, often showing strong signals for non-polar bonds, such as the aromatic ring vibrations, which may be weak in the IR spectrum.
Table 2: Characteristic IR Absorption Bands for this compound Data is predictive and based on established functional group frequencies.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch (Alcohol) | 3200 - 3600 | Strong, Broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=O Stretch (Ketone) | 1705 - 1725 | Strong, Sharp |
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD)) for Absolute Configuration Determination
The C4 carbon of this compound is a stereocenter, meaning the molecule is chiral and can exist as two non-superimposable mirror images (enantiomers). Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are essential for determining the absolute configuration (R or S) of a chiral molecule. hilarispublisher.com
These methods measure the differential absorption of left and right circularly polarized light. The process involves:
Experimental measurement of the ECD and/or VCD spectrum of an enantiomerically pure sample.
Computational modeling to predict the theoretical spectra for both the (R) and (S) enantiomers.
Comparison of the experimental spectrum with the calculated spectra. A match between the experimental and one of the theoretical spectra allows for the unambiguous assignment of the absolute configuration.
ECD provides information about the chromophores and their immediate chiral environment, while VCD provides data on the entire molecular structure. hilarispublisher.com Using both techniques provides a higher level of confidence in the stereochemical assignment. hilarispublisher.com
X-ray Crystallography for Solid-State Molecular Structure and Precise Conformational Analysis of Related Derivatives
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While obtaining a suitable crystal of this compound itself may be challenging, analysis of closely related derivatives provides invaluable insight into the likely structural features. mdpi.com
X-ray analysis of a crystalline derivative would provide:
Unambiguous Confirmation of Connectivity: It would definitively confirm the atomic bonding sequence.
Precise Bond Lengths and Angles: Providing exact geometric parameters for the entire molecule.
Conformational Details: It would reveal the preferred conformation of the cyclohexanone ring, which is expected to be a chair conformation. The analysis would also show the axial or equatorial preference of the substituents. Studies on other 4-substituted cyclohexanones have often shown a preference for the substituent to occupy the axial position in the solid state. researchgate.net
Intermolecular Interactions: The crystal structure would elucidate how molecules pack together, revealing details of intermolecular forces such as hydrogen bonding involving the hydroxyl group, which dictates the macroscopic properties of the material. mdpi.com
This technique provides a static, solid-state picture that complements the solution-state conformational information derived from NMR studies.
Applications of 4 Hydroxy 4 Phenylethyl Cyclohexanone As a Synthetic Building Block
Precursor in the Synthesis of Complex Organic Molecules
The presence of both a hydroxyl and a ketone group in 4-Hydroxy-4-phenylethyl-cyclohexanone provides two distinct points for chemical modification, allowing for its elaboration into a wide array of more complex structures.
Strategic Derivatization at the Hydroxyl and Ketone Functionalities
The reactivity of the hydroxyl and ketone groups can be selectively harnessed to introduce new functionalities and build molecular complexity.
Derivatization of the Hydroxyl Group: The tertiary hydroxyl group can undergo a variety of reactions. Esterification, for instance, can be achieved by reacting the alcohol with carboxylic acids or their derivatives. While the esterification of tertiary alcohols can sometimes be challenging due to steric hindrance, specific methods can be employed. researchgate.net Etherification is another key transformation, providing a stable linkage and allowing for the introduction of a wide range of substituents.
Table 1: Potential Derivatization Reactions of the Hydroxyl Group
| Reaction Type | Reagents and Conditions | Product Type |
|---|---|---|
| Esterification | Carboxylic acid, Acid catalyst (e.g., H₂SO₄) | Tertiary Ester |
Derivatization of the Ketone Group: The ketone functionality is a versatile handle for numerous carbon-carbon and carbon-heteroatom bond-forming reactions. Ketalization, the reaction of the ketone with a diol in the presence of an acid catalyst, can be used as a protective strategy for the ketone, allowing for selective reactions at the hydroxyl group. koreascience.kr Furthermore, the ketone can undergo nucleophilic addition reactions and aldol (B89426) condensation reactions to form new carbon-carbon bonds. researchgate.net
Table 2: Potential Derivatization Reactions of the Ketone Group
| Reaction Type | Reagents and Conditions | Product Type |
|---|---|---|
| Ketalization | Ethylene glycol, Acid catalyst (e.g., p-TsOH) | Ketal |
Ring Transformations and Rearrangement Reactions (e.g., Baeyer-Villiger oxidation)
The cyclohexanone (B45756) ring in this compound is susceptible to various ring-opening and rearrangement reactions, most notably the Baeyer-Villiger oxidation. This reaction converts cyclic ketones into lactones (cyclic esters) using peroxyacids or peroxides as oxidants. chemrxiv.orgwikipedia.org The regioselectivity of the Baeyer-Villiger oxidation is predictable, with the more substituted carbon atom preferentially migrating. organic-chemistry.orgmdpi.com In the case of this compound, this would lead to the formation of a seven-membered lactone, a valuable scaffold in many natural products and pharmaceuticals. sigmaaldrich.comnih.gov The lactone products can then serve as versatile intermediates for the synthesis of polyesters. nih.govresearchgate.net
Table 3: Regioselectivity in Baeyer-Villiger Oxidation of Substituted Cyclohexanones
| Substrate | Oxidant | Major Product | Reference |
|---|---|---|---|
| Cyclohexanone | Peroxyacid | ε-Caprolactone | mdpi.com |
Note: The table presents general regioselectivity trends for Baeyer-Villiger oxidations of cyclohexanone derivatives.
Tandem Reactions for Spirocyclic and Fused Ring Systems
The structure of this compound is well-suited for participating in tandem or cascade reactions to generate complex polycyclic systems, such as spirocyclic and fused rings. wikipedia.orgresearchgate.net For instance, tandem reactions involving Michael addition followed by an intramolecular aldol condensation can lead to the formation of fused ring systems. youtube.comyoutube.comyoutube.com
A particularly interesting application is in the synthesis of spirooxindoles, a privileged scaffold in medicinal chemistry. researchgate.netnih.govnih.govresearchgate.netrsc.org While direct examples with this compound are not prevalent, analogous reactions with other cyclohexanone derivatives demonstrate the feasibility of this approach. These reactions often proceed via a 1,3-dipolar cycloaddition of an azomethine ylide, generated in situ from an isatin (B1672199) and an amino acid, with a suitable dipolarophile derived from the cyclohexanone. nih.govresearchgate.net
Scaffold for Novel Material Science Applications
The unique structural features of this compound also make it an attractive candidate as a monomer or precursor for the synthesis of novel polymers and advanced functional materials.
Precursors for Polymer Chemistry and Macromolecular Synthesis
The presence of a hydroxyl group allows this compound to be incorporated into polyesters and polyurethanes through polycondensation reactions. koreascience.krrsc.orgresearchgate.net
Polyurethanes: Polyurethanes are a versatile class of polymers with a wide range of applications. The hydroxyl group of this compound can react with diisocyanates to form polyurethane chains. koreascience.kr The rigid cyclohexyl and aromatic moieties would be expected to impart thermal stability and specific mechanical properties to the resulting polymer. The synthesis of polyurethanes from diols containing a 2,6-bis(4-hydroxybenzylidene)cyclohexanone (B1222023) unit has been reported, demonstrating the utility of cyclohexanone-based monomers in this field. nih.gov
Polyesters: As previously mentioned, the Baeyer-Villiger oxidation of this compound would yield a lactone. Lactones are important monomers for ring-opening polymerization to produce polyesters. nih.govresearchgate.netresearchgate.net These polyesters often exhibit biodegradability and biocompatibility, making them suitable for biomedical applications. nih.gov
Components in Advanced Functional Materials (e.g., Liquid Crystals, related to 4-(4-Hydroxyphenyl)cyclohexanone)
The rigid core structure of this compound, combining a cyclohexane (B81311) ring and a phenyl group, is a common motif in liquid crystalline compounds. mdpi.comresearchgate.net Liquid crystals are materials that exhibit properties between those of conventional liquids and solid crystals. tcichemicals.com The specific shape and polarity of molecules play a crucial role in their liquid crystalline behavior.
While direct studies on the liquid crystalline properties of this compound derivatives are limited, the closely related compound, 4-(4-Hydroxyphenyl)cyclohexanone, serves as a valuable analogue. sigmaaldrich.com Derivatives of phenylcyclohexane (B48628) are known to be components of many commercial liquid crystal mixtures. researchgate.net By modifying the hydroxyl and ketone functionalities of this compound, it is plausible to design and synthesize new liquid crystalline materials with tailored properties for applications in displays and other optoelectronic devices. Research on bis-chalcone compounds derived from cyclohexanone has shown the emergence of liquid crystalline phases. nih.gov
Table 4: Mesomorphic Properties of Structurally Related Liquid Crystals
| Compound Core Structure | Mesophase(s) Observed | Reference |
|---|---|---|
| Phenylcyclohexane derivatives | Nematic, Smectic | researchgate.netresearchgate.net |
Note: This table provides examples of mesophases observed in compounds with structural similarities to derivatives of this compound.
This compound emerges as a synthetic building block with considerable potential. Its dual functionality allows for a wide range of derivatizations, making it a valuable precursor for the synthesis of complex organic molecules, including those with intricate spirocyclic and fused ring systems. Furthermore, its inherent structural rigidity and reactive handles position it as a promising scaffold for the development of novel polymers and advanced functional materials, such as liquid crystals. While further research is needed to fully exploit the capabilities of this compound, the foundational chemical principles and analogous studies strongly suggest a bright future for this compound in both synthetic and materials chemistry.
Utilization in the Construction of Chiral Scaffolds and Stereodefined Products
The synthesis of chiral molecules in an enantiomerically pure form is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals and other bioactive compounds. While direct studies on the stereoselective transformations of this compound are not extensively documented, the reactivity of similar 4-hydroxy-4-aryl-cyclohexanone systems provides a basis for exploring its potential in constructing chiral scaffolds and stereodefined products.
The presence of a ketone and a tertiary alcohol on the cyclohexanone ring allows for a variety of stereoselective reactions. For instance, the reduction of the ketone can lead to the formation of a diol with new stereocenters. The stereochemical outcome of such a reduction can be controlled by using chiral reducing agents or catalysts. Research on related β-hydroxy ketones has demonstrated that diastereoselective reductions can be achieved with high levels of control, yielding specific diol isomers.
Furthermore, the tertiary hydroxyl group can be a handle for directing group-assisted stereoselective reactions on the cyclohexane ring. For example, it could direct epoxidation or hydrogenation reactions to a specific face of the molecule. While the synthesis of chiral 4-alkyl-4-hydroxycyclohexenones often starts from resorcinol-derived cyclohexadienones, the principles of stereocontrol established in these syntheses can be conceptually applied to derivatives of this compound. nih.govnih.gov
The reaction of conjugated enynones with malononitrile (B47326) to produce highly substituted cyclohexanes with multiple stereocenters highlights the potential for complex stereoselective transformations on the cyclohexanone core. nih.gov Although this specific reaction does not start from a pre-formed cyclohexanone, it demonstrates that the cyclohexane ring can be a template for creating intricate, stereodefined architectures.
Table 1: Potential Stereoselective Transformations of this compound
| Transformation | Reagents/Conditions | Potential Product | Stereochemical Control |
| Diastereoselective Ketone Reduction | Chiral reducing agents (e.g., CBS catalyst, chiral boranes) | 1-(Phenylethyl)-cyclohexane-1,4-diol | Substrate control from the existing tertiary alcohol and reagent control from the chiral reducing agent. |
| Directed Epoxidation | m-CPBA, V(O)(acac)₂ | Epoxide adjacent to the hydroxyl group | The tertiary hydroxyl group can direct the epoxidation to the syn-face of the molecule. |
| Asymmetric Alkylation | Chiral auxiliaries or phase-transfer catalysts | 2-Alkyl-4-hydroxy-4-phenylethyl-cyclohexanone | Introduction of a new stereocenter at the α-position to the ketone. |
Building Block for the Synthesis of Diverse Heterocyclic Compounds
The functional groups within this compound make it a plausible precursor for the synthesis of a variety of heterocyclic compounds, including spirocyclic and fused ring systems. The ketone and the tertiary alcohol can participate in cyclization reactions with appropriate bifunctional reagents.
For instance, the reaction of the ketone with a dinucleophile, such as a hydrazine (B178648) or a hydroxylamine, could lead to the formation of pyrazole (B372694) or isoxazole (B147169) derivatives fused to the cyclohexane ring. The tertiary hydroxyl group could be eliminated to introduce a double bond, which can then participate in cycloaddition reactions to form other heterocyclic rings.
The synthesis of spiro heterocyles is another area where this compound could be a valuable starting material. amanote.comresearchgate.netrsc.org The ketone functionality can react with a variety of reagents to form spirocyclic systems. For example, reaction with a 1,2-aminoalcohol could yield a spiro-oxazolidine. The synthesis of spiro[4-hydroxycyclohexane-1,4'-2',3'-dihydro-6'-methoxy-2'-methyl-1'H-isoquinoline] from 4-hydroxycyclohexanone (B83380) demonstrates the feasibility of such transformations. amanote.com
Furthermore, intramolecular reactions can be envisioned. For example, if the phenylethyl group were appropriately substituted with a nucleophilic group, an intramolecular cyclization could lead to the formation of a fused heterocyclic system. The synthesis of indole-fused pyran derivatives from cyclohexanone through a Brønsted acid-promoted oxa-Pictet–Spengler reaction provides a precedent for the construction of fused heterocycles from cyclohexanone precursors. acs.org
The Claisen-Schmidt condensation of 4-hydroxycyclohexanone with aromatic aldehydes to form curcuminoid derivatives is a well-established method for creating compounds with potential biological activity. researchgate.net A similar strategy could be employed with this compound to synthesize novel analogs.
Table 2: Potential Heterocyclic Systems Derived from this compound
| Heterocyclic System | Synthetic Strategy | Key Intermediates |
| Fused Pyrazole | Reaction of the ketone with hydrazine followed by cyclization. | Hydrazone of this compound. |
| Spiro-oxathiolane | Reaction of the ketone with 2-mercaptoethanol (B42355) under acidic conditions. | Ketone thioketal. |
| Fused Tetrahydrofuran | Intramolecular cyclization via dehydration and subsequent etherification if a suitable nucleophile is present on the phenylethyl group. | Carbocation intermediate. |
| Fused Quinolines | Friedländer annulation with an appropriately substituted aminobenzaldehyde. | Enone derived from this compound. |
Emerging Research Directions and Future Perspectives for 4 Hydroxy 4 Phenylethyl Cyclohexanone Chemistry
Development of Innovative Catalytic Systems for Enhanced Efficiency, Atom Economy, and Selectivity
The synthesis of 4-substituted cyclohexanones is crucial for various applications, and research is increasingly focused on innovative catalytic systems to improve synthetic processes. researchgate.net Traditional methods for creating cyclohexanones, such as the reduction of phenols or oxidation of cyclohexane (B81311) derivatives, often require harsh conditions and strong redox agents. nih.gov Modern approaches are moving towards tandem catalysis and photoredox-catalyzed strategies that allow for the construction of complex cyclohexanone (B45756) products under mild conditions. nih.gov
A significant area of development is the selective hydrogenation of 4-substituted phenols to their corresponding cyclohexanone analogues. researchgate.net For instance, palladium-on-charcoal catalysts, modified with alkaline compounds, have shown effectiveness in the hydrogenation of specific 4-substituted phenols. researchgate.net The optimization of these catalysts, including the catalyst preparation method and reaction conditions like hydrogen pressure, is critical for maximizing the yield of the desired ketone intermediate. researchgate.net
Future research will likely focus on developing catalysts that offer higher selectivity, thereby minimizing the formation of byproducts and improving atom economy. This includes the design of heterogeneous catalysts that are easily separable and recyclable, contributing to greener and more cost-effective chemical production. The goal is to create highly reproducible and robust reaction protocols that can be implemented consistently across different laboratory settings. nih.gov
Table 1: Comparison of Catalytic Approaches for Cyclohexanone Synthesis
| Catalytic Strategy | Key Features | Potential Advantages for 4-Hydroxy-4-phenylethyl-cyclohexanone Synthesis |
|---|---|---|
| Tandem Carbene and Photoredox Catalysis | Combines two distinct catalytic processes in one pot for convergent synthesis. nih.gov | Enables construction of multiple C-C bonds under mild conditions, suitable for complex structures. nih.gov |
| Selective Hydrogenation of Phenols | Utilizes heterogeneous catalysts (e.g., modified Pd-on-charcoal) to convert phenols to cyclohexanones. researchgate.net | Offers a direct route from readily available phenol (B47542) precursors with high selectivity. researchgate.net |
| Lewis Acid Catalysis | Employs Lewis acids like niobium pentachloride for cross-aldol condensation reactions. researchgate.net | Preferred when starting materials contain acid-sensitive functional groups. researchgate.net |
Integration with Flow Chemistry and Automated Synthesis for High-Throughput Production and Optimization
The pharmaceutical and chemical industries are increasingly adopting flow chemistry as a powerful alternative to traditional batch synthesis. researchgate.net This methodology, which involves the continuous pumping of reagents through a network of tubes and reactors, offers superior control over reaction parameters such as temperature, pressure, and mixing. researchgate.netmdpi.com The high surface-area-to-volume ratio in microreactors enhances heat and mass transfer, often leading to faster reactions, higher yields, and purer products. researchgate.net
For the production of this compound, integrating automated flow synthesis could significantly accelerate process development and optimization. researchgate.net Automated systems allow for high-throughput experimentation, where numerous reaction conditions can be screened in parallel to quickly identify the optimal parameters. rsc.org This approach not only shortens development timelines but also enhances safety, particularly when dealing with exothermic or hazardous reactions. researchgate.netmdpi.com
Exploration of Bio-Catalyzed Transformations and Chemoenzymatic Synthesis Routes
Biocatalysis is emerging as a green and highly efficient tool for organic synthesis, offering reactions with remarkable chemo-, regio-, and stereoselectivity under mild conditions. nih.govpsu.edu For compounds like this compound, which contains a ketone functional group, biocatalytic ketone reduction presents a powerful method for producing chiral alcohols, which are valuable intermediates in the pharmaceutical and chemical industries. nih.govtaylorfrancis.com
Enzymes, particularly ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), can reduce prochiral ketones to their corresponding (R)- or (S)-alcohols with high enantiomeric excess. rsc.orgnih.gov These enzymatic transformations can be performed using either isolated enzymes or whole-cell systems. nih.govpsu.edu Whole-cell biocatalysts are often advantageous as they contain internal systems for cofactor regeneration (e.g., NAD(P)H), which is essential for reductase activity. nih.govpsu.edu
Chemoenzymatic synthesis combines the best of both worlds, using enzymatic steps for challenging transformations like asymmetric reduction, within a larger chemical synthesis route. mdpi.com For example, a robust chemical synthesis could be used to create the this compound scaffold, followed by a highly selective enzymatic reduction to install a specific stereocenter. Research in this area is focused on discovering new, robust enzymes through genomics and evolution technologies, as well as optimizing reaction engineering to handle high substrate concentrations, making these processes viable for industrial-scale production. nih.govmdpi.comnih.gov
Table 2: Biocatalytic Approaches for Ketone Reduction
| Biocatalytic System | Description | Key Advantages |
|---|---|---|
| Isolated Enzymes | Utilizes purified ketoreductases or alcohol dehydrogenases. | High specificity and purity of transformation. |
| Whole-Cell Biotransformations | Employs microorganisms (e.g., yeast, bacteria) containing the desired enzymes. nih.govpsu.edu | Enzymes are in their natural, stable environment; often includes built-in cofactor regeneration. psu.edu |
| Engineered Biocatalysts | Enzymes are modified through directed evolution to improve activity, stability, and substrate scope. nih.govnih.gov | Tailored performance for specific, non-natural substrates and industrial process conditions. mdpi.com |
Development of Advanced Spectroscopic Probes for In-Situ Reaction Monitoring and Real-Time Characterization
A deeper understanding of reaction mechanisms and kinetics is fundamental to optimizing the synthesis of this compound. In-situ reaction analysis, which monitors the chemical transformation as it happens, provides critical, real-time information that is often missed with traditional offline analysis. mt.commt.com Technologies like Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful tools for this purpose. mt.comrsc.org
By inserting a probe directly into the reaction vessel, these spectroscopic techniques can track the concentration profiles of reactants, intermediates, and products over time. mt.com This allows for the precise determination of reaction initiation, endpoint, and the identification of any unstable intermediates. mt.comista.ac.at Such data is invaluable for developing robust and scalable processes, ensuring safety, and meeting yield and purity specifications. mt.com
The integration of these in-situ monitoring tools with flow chemistry setups is a particularly powerful combination. rsc.org Spatially resolved spectroscopic measurements along a flow reactor can provide a detailed map of the reaction progress, offering insights into kinetics with high resolution. rsc.org Future advancements will likely focus on developing more sensitive and robust probes and integrating data streams with automated control systems to enable real-time process optimization. mt.comista.ac.atfu-berlin.de
Application of Artificial Intelligence and Machine Learning in Reaction Prediction, Design, and Optimization
Beyond retrosynthesis, ML models are being developed for forward-reaction prediction, which forecasts the likely products from a given set of reactants and conditions. nih.govyoutube.com This is crucial for validating proposed synthetic steps and identifying potential side reactions. nih.gov Another significant application is reaction optimization. ML algorithms can analyze experimental data to build models that predict reaction outcomes, such as yield, under different conditions. beilstein-journals.orggithub.com This predictive power can guide chemists in selecting the most promising experiments, reducing the time and resources spent on trial-and-error optimization.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 4-hydroxy-coumarin |
| benzalacetone |
| benzoyl chloride |
| methylaniline |
| methylpiperazine |
| (S)-warfarin |
| l-homophenylalanine |
| l-proline |
| 4-hydroxy prolines |
| 1,3-cyclohexanedione |
| 2-chloroacetaldehyde |
| 4-oxotetrahydrobenzofuran |
| 4-hydroxyindole |
| 2-aminoethanol |
Q & A
Q. What are the common synthetic routes for 4-Hydroxy-4-phenylethyl-cyclohexanone?
Methodological Answer: The synthesis of this compound can be adapted from analogous cyclohexanone derivatives. A typical approach involves:
- Condensation Reactions : Reacting a cyclohexanone precursor (e.g., 4-phenylcyclohexanone) with a phenylethyl Grignard reagent, followed by hydroxylation.
- Oxidative Methods : Using oxidizing agents like m-CPBA to introduce hydroxyl groups while retaining the phenylethyl substituent.
- Purification : Recrystallization in ethanol or acetone is recommended for isolating the product .
Q. Key Optimization Parameters :
| Parameter | Condition | Impact |
|---|---|---|
| Temperature | 0–25°C | Controls reaction rate and minimizes side products |
| Solvent | Tetrahydrofuran (THF) | Enhances Grignard reagent stability |
| Catalyst | Lewis acids (e.g., BF₃·OEt₂) | Improves regioselectivity |
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 1.5–2.2 ppm (cyclohexane ring protons) and δ 7.2–7.4 ppm (phenyl protons). Hydroxyl proton appears as a broad singlet (~δ 2.5 ppm) .
- ¹³C NMR : Carbonyl carbon at ~210 ppm; phenyl carbons between 125–140 ppm.
- IR Spectroscopy : Strong absorption at ~3400 cm⁻¹ (O-H stretch) and ~1700 cm⁻¹ (C=O stretch) .
- Mass Spectrometry : Molecular ion peak at m/z 230 (C₁₃H₁₆O₂) with fragmentation patterns indicating loss of H₂O (m/z 212) .
Advanced Research Questions
Q. How can stereochemical control be achieved during synthesis?
Methodological Answer: Stereoselectivity in this compound synthesis is influenced by:
- Chiral Auxiliaries : Use (-)-Menthol-derived catalysts to induce axial chirality in the cyclohexane ring .
- Asymmetric Catalysis : Employ Sharpless epoxidation or Jacobsen kinetic resolution for enantioselective hydroxylation .
- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict transition-state geometries to optimize stereochemical outcomes .
Case Study : A 2025 study on 4-Hydroxy-2,2-dimethylcyclohexanone achieved 92% enantiomeric excess (ee) using a BINOL-derived phosphoric acid catalyst .
Q. How can researchers resolve contradictions in reaction yields across different methods?
Methodological Answer: Contradictions often arise from variations in:
- Reagent Purity : Impurities in Grignard reagents reduce yields by 15–20%. Use freshly distilled reagents .
- Temperature Gradients : Poor thermal control in reflux setups leads to side reactions. Optimize with microwave-assisted synthesis (e.g., 80°C, 30 min) .
- Analytical Validation : Cross-validate yields using HPLC (C18 column, acetonitrile/water gradient) to detect unreacted starting material .
Example : A 2024 study reported 60% yield for a similar compound via traditional reflux vs. 85% using microwave irradiation .
Q. What are its applications as a chiral building block in pharmaceutical synthesis?
Methodological Answer: this compound serves as a precursor for:
- Anticancer Agents : Functionalized via Pd-catalyzed cross-coupling to introduce heterocyclic moieties .
- Neuroactive Compounds : Reductive amination with primary amines yields β-phenethylamine derivatives .
- Natural Product Analogues : Used in the total synthesis of terpenoids by Diels-Alder reactions .
Q. Table: Key Derivatives and Applications
| Derivative | Reaction Type | Application |
|---|---|---|
| 4-Amino-4-phenylethyl-cyclohexanone | Reductive amination | Dopamine receptor ligands |
| 4-Keto-4-phenylethyl-cyclohexanecarboxylic acid | Oxidation | COX-2 inhibitors |
Q. What safety protocols are essential for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors (TLV: 5 ppm) .
- Waste Disposal : Neutralize with 10% NaOH before disposal in halogenated waste containers .
Note : While no specific toxicity data exists for this compound, analogous cyclohexanones show LD₅₀ > 2000 mg/kg (oral, rats) .
Q. How can computational methods predict its reactivity in novel reactions?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate transition states for hydroxylation using AMBER or GROMACS .
- Docking Studies : Predict binding affinity with enzymes (e.g., cytochrome P450) via AutoDock Vina .
- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups) with reaction rates .
Case Study : A 2023 model accurately predicted the regioselectivity of 4-Cyano-4-phenylcyclohexanone derivatives in Diels-Alder reactions (R² = 0.89) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
